Phytoene

Descripción general

Descripción

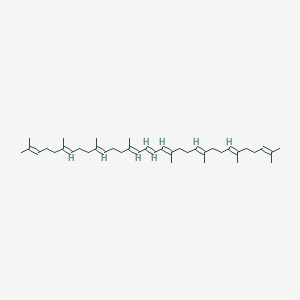

Phytoene is a 40-carbon intermediate in the biosynthesis of carotenoids . It is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme phytoene synthase . Phytoene is a natural product found in various organisms including Fusarium fujikuroi, Zea mays .

Synthesis Analysis

The synthesis of phytoene is the first committed step in the synthesis of carotenoids in plants . Phytoene is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme phytoene synthase . This process is regulated by certain phytohormones and exposure to strong light .

Molecular Structure Analysis

Phytoene is a symmetric molecule containing three conjugated double bonds . It has a UV-Vis absorption spectrum typical for a triply conjugated system with its main absorption maximum in the UVB range at 286 nm .

Chemical Reactions Analysis

Phytoene synthase (PSY) catalyzes the first step of the carotenoid biosynthetic pathway . PSY can regulate carotenoid contents not only by controlling the first biosynthesis step but also by exerting effects on the expression of downstream genes, which would thereby affect photosynthetic activity .

Physical And Chemical Properties Analysis

Phytoene has a molecular formula of C40H64 and a molecular weight of 544.9 g/mol . It is a colorless carotenoid that can absorb light in the UV range .

Aplicaciones Científicas De Investigación

Phytoene: An Overview

Phytoene is a valuable colorless carotenoid found in various fruits such as watermelons, apricots, and tomatoes. Although its concentration is usually low, phytoene has several beneficial effects on human health. Let’s explore its unique applications:

Nutraceuticals and Cosmetics:- Some studies suggest that phytoene may have anticancer activity. It could reduce the risk of certain cancers, including endometrial and breast cancers .

- In vitro cultures of plants, algae, and microorganisms are used to produce phytoene in higher amounts .

- Recent work has focused on characterizing phytoene synthase proteins in red-fleshed watermelon. Understanding their structure and function sheds light on carotenoid biosynthesis .

Miras-Moreno, B., Pedreño, M. Á., & Almagro Romero, L. (2019). Bioactivity and bioavailability of phytoene and strategies to improve its production. Phytochemistry Reviews, 18, 359–376. Read more Frontiers in Plant Science. (2022). Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis. Read more MDPI. (2020). Functional Characterization and in Silico Analysis of Phytoene Synthase in Red-Fleshed Watermelon. Read more

Mecanismo De Acción

Target of Action

Phytoene primarily targets the Phytoene Synthase (PSY) enzyme, which is a major rate-limiting enzyme of carotenogenesis . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway . This enzyme is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .

Mode of Action

Phytoene’s mode of action involves its interaction with the PSY enzyme. PSY catalyzes the introduction of two double bonds into 15-cis-phytoene, yielding 9,15,9’-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene . This process is crucial for the biosynthesis of carotenoids.

Biochemical Pathways

Phytoene plays a significant role in the carotenoid biosynthesis pathway. It is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of phytoene synthase . The subsequent desaturation of phytoene through the action of phytoene desaturase leads to the formation of lycopene . This pathway is primarily dependent on plastid membrane association and involves a group of nuclear-encoded enzymes .

Pharmacokinetics

The bioavailability of phytoene is influenced by its stability, photo-insensitivity, and long shelf life . These properties make it an ideal ingredient in nutraceuticals and cosmetic products . .

Result of Action

Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibiting lipoprotein oxidation and protecting against UVB light . Some studies have suggested that it could also have anticancer activity and could decrease cholesterol levels . Moreover, phytoene’s ability to absorb in regions of damaging wavelengths or act as a scavenger of singlet oxygen-free radicals plays an important role in protecting against B-UV light, minimizing the degree of UV-induced erythema .

Action Environment

The action, efficacy, and stability of phytoene can be influenced by various environmental factors. For instance, the efficiency of the carotenoid biosynthesis process, which involves phytoene, can be modified by the source of the phytoene biosynthetic pathway genes used, the design of the construction to express the same, and the host strains used . Furthermore, the regulation of PSY, a primary target of phytoene, is influenced by diverse developmental and environmental cues .

Safety and Hazards

Propiedades

IUPAC Name |

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-KEKOKYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202309 | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Phytoene | |

CAS RN |

540-04-5 | |

| Record name | trans-Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (All-E) phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE, (ALL-E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

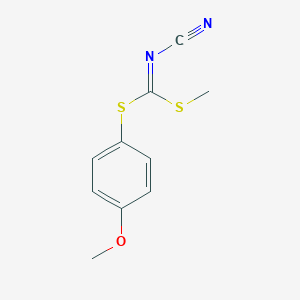

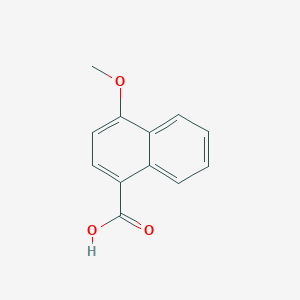

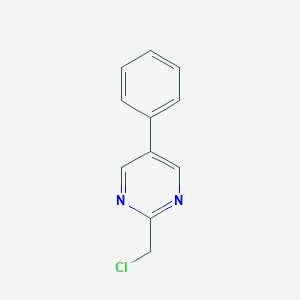

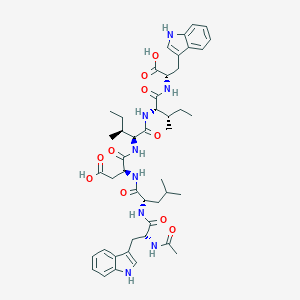

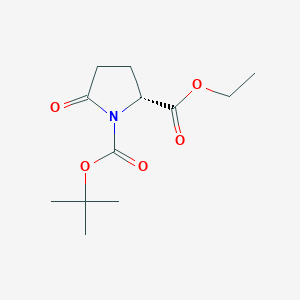

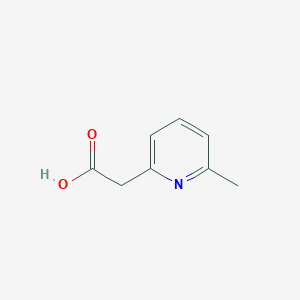

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

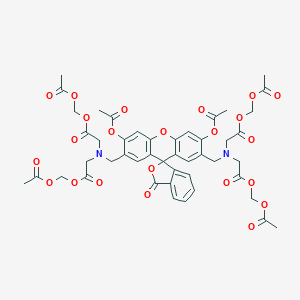

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)